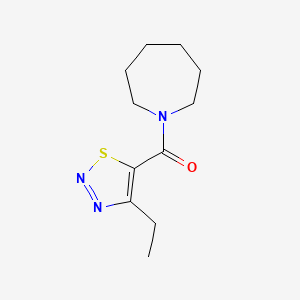
N-(6-chloro-3,4-dihydro-2H-thiochromen-4-yl)-4-hydroxypiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-chloro-3,4-dihydro-2H-thiochromen-4-yl)-4-hydroxypiperidine-1-carboxamide, also known as ML240, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications in various diseases.
Mechanism of Action
N-(6-chloro-3,4-dihydro-2H-thiochromen-4-yl)-4-hydroxypiperidine-1-carboxamide is a selective inhibitor of the transcription factor NRF2, which is a key regulator of cellular defense against oxidative stress. NRF2 activation leads to the upregulation of various cytoprotective genes, including antioxidant enzymes and phase II detoxification enzymes. N-(6-chloro-3,4-dihydro-2H-thiochromen-4-yl)-4-hydroxypiperidine-1-carboxamide inhibits the interaction between NRF2 and its negative regulator, KEAP1, leading to the accumulation of NRF2 in the nucleus and subsequent activation of cytoprotective genes.
Biochemical and Physiological Effects:
N-(6-chloro-3,4-dihydro-2H-thiochromen-4-yl)-4-hydroxypiperidine-1-carboxamide has been shown to have various biochemical and physiological effects, including the upregulation of antioxidant and detoxification enzymes, the reduction of oxidative stress, and the inhibition of cancer cell growth. N-(6-chloro-3,4-dihydro-2H-thiochromen-4-yl)-4-hydroxypiperidine-1-carboxamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of N-(6-chloro-3,4-dihydro-2H-thiochromen-4-yl)-4-hydroxypiperidine-1-carboxamide is its selectivity for NRF2, which allows for the specific activation of cytoprotective genes without affecting other cellular pathways. However, one limitation of N-(6-chloro-3,4-dihydro-2H-thiochromen-4-yl)-4-hydroxypiperidine-1-carboxamide is its low solubility, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for N-(6-chloro-3,4-dihydro-2H-thiochromen-4-yl)-4-hydroxypiperidine-1-carboxamide research, including the development of more potent and soluble analogs, the investigation of N-(6-chloro-3,4-dihydro-2H-thiochromen-4-yl)-4-hydroxypiperidine-1-carboxamide in combination with other therapies, and the exploration of N-(6-chloro-3,4-dihydro-2H-thiochromen-4-yl)-4-hydroxypiperidine-1-carboxamide in other disease models. Additionally, the use of N-(6-chloro-3,4-dihydro-2H-thiochromen-4-yl)-4-hydroxypiperidine-1-carboxamide in preclinical and clinical studies for cancer, inflammation, and neurodegenerative disorders is a promising area of research.
Synthesis Methods
The synthesis of N-(6-chloro-3,4-dihydro-2H-thiochromen-4-yl)-4-hydroxypiperidine-1-carboxamide involves a multi-step reaction starting from commercially available starting materials. The first step involves the reaction of 6-chloro-3,4-dihydro-2H-thiochromen-4-ol with piperidine in the presence of a base to form the piperidine-thiochromenone intermediate. This intermediate is then reacted with 4-chlorobutyryl chloride to form the final product, N-(6-chloro-3,4-dihydro-2H-thiochromen-4-yl)-4-hydroxypiperidine-1-carboxamide.
Scientific Research Applications
N-(6-chloro-3,4-dihydro-2H-thiochromen-4-yl)-4-hydroxypiperidine-1-carboxamide has been studied extensively in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(6-chloro-3,4-dihydro-2H-thiochromen-4-yl)-4-hydroxypiperidine-1-carboxamide has been shown to inhibit the growth of multiple cancer cell lines, including breast, lung, and pancreatic cancer cells. In inflammation research, N-(6-chloro-3,4-dihydro-2H-thiochromen-4-yl)-4-hydroxypiperidine-1-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative disorder research, N-(6-chloro-3,4-dihydro-2H-thiochromen-4-yl)-4-hydroxypiperidine-1-carboxamide has been shown to protect neurons from oxidative stress-induced cell death.
properties
IUPAC Name |
N-(6-chloro-3,4-dihydro-2H-thiochromen-4-yl)-4-hydroxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2S/c16-10-1-2-14-12(9-10)13(5-8-21-14)17-15(20)18-6-3-11(19)4-7-18/h1-2,9,11,13,19H,3-8H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOITMNQDYBRJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)NC2CCSC3=C2C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(2-Ethylmorpholin-4-yl)-2-oxoethyl]-1,3-thiazolidin-2-one](/img/structure/B7571128.png)


![N-[(3,4-difluorophenyl)methyl]-N,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B7571140.png)
![2-[(1,3-Dimethylthieno[2,3-c]pyrazole-5-carbonyl)-propan-2-ylamino]acetic acid](/img/structure/B7571157.png)
![2-[1-benzothiophen-3-ylmethyl(methyl)amino]-N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B7571161.png)
![5-(6-Methylpyridin-2-yl)-8,10-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7571175.png)
![2-Ethyl-4-[(4-methylpiperazin-1-yl)methyl]-1,3-thiazole](/img/structure/B7571182.png)

![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-(1-methylpyrrol-2-yl)methanone](/img/structure/B7571188.png)
![2-[(4-Chloro-2-methylphenyl)sulfonylamino]-6-fluorobenzoic acid](/img/structure/B7571191.png)

![5-[1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7571203.png)